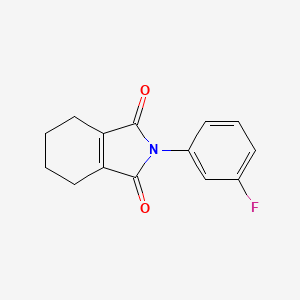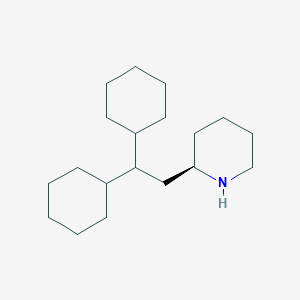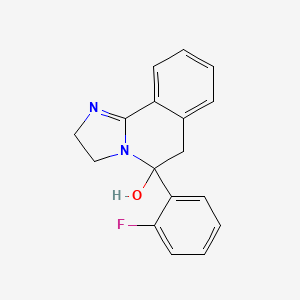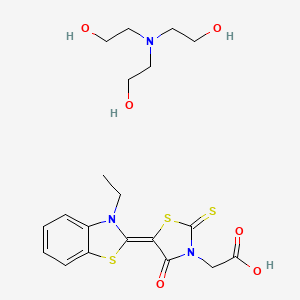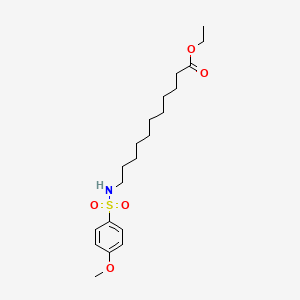
4-Piperidinemethanol, 1-(2,2-diphenylethyl)-4-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinemethanol, 1-(2,2-diphenylethyl)-4-phenyl-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its role as a pharmaceutical intermediate and its use in the synthesis of other compounds .
Preparation Methods
The synthesis of 4-Piperidinemethanol, 1-(2,2-diphenylethyl)-4-phenyl-, hydrochloride involves several steps. One common method includes the hydrogenation of α-(4-pyridyl)-benzhydrol in the presence of platinum oxide and glacial acetic acid. The reaction is carried out at 50-60°C under hydrogen pressure of 40-50 lb/in². The resulting product is then treated with concentrated hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
4-Piperidinemethanol, 1-(2,2-diphenylethyl)-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen, platinum oxide, and hydrochloric acid
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including antihistamines like terfenadine and fexofenadine hydrochloride
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinemethanol, 1-(2,2-diphenylethyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of drugs that target histamine receptors, thereby exerting antihistamine effects. The compound’s structure allows it to bind to these receptors and inhibit their activity, reducing allergic reactions .
Comparison with Similar Compounds
4-Piperidinemethanol, 1-(2,2-diphenylethyl)-4-phenyl-, hydrochloride can be compared with other similar compounds such as:
Diphenyl(piperidin-4-yl)methanol: Used as an intermediate in the synthesis of antihistamines.
Azacyclonol: Another compound with similar applications in pharmaceutical synthesis
Properties
CAS No. |
96072-68-3 |
|---|---|
Molecular Formula |
C26H30ClNO |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
[1-(2,2-diphenylethyl)-4-phenylpiperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c28-21-26(24-14-8-3-9-15-24)16-18-27(19-17-26)20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23;/h1-15,25,28H,16-21H2;1H |
InChI Key |
YAXIYMWAGBKWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CO)C2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


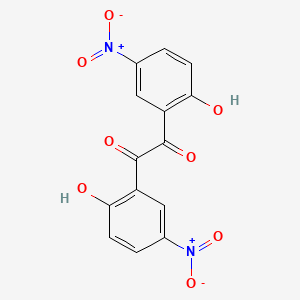
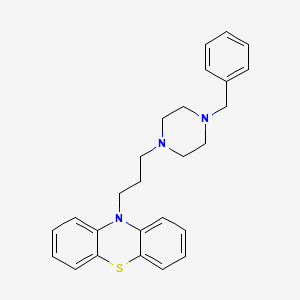

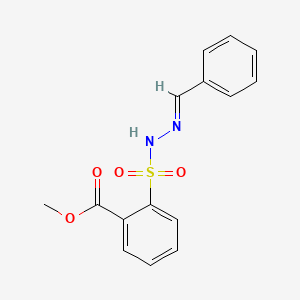
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
